Cas no 921999-00-0 (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with an ethyl and oxo group, coupled with a 2-fluorophenoxyacetamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in drug discovery. The fluorophenoxy group may enhance binding affinity or metabolic stability, while the tetrahydroquinoline scaffold offers a rigid framework for selective interactions. Its well-defined chemical properties make it suitable for research applications, including kinase inhibition or CNS-targeted studies. The compound's purity and synthetic reproducibility are critical for consistent experimental results. Further characterization would be required to confirm specific pharmacological or industrial applications.
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide structure
921999-00-0 structure
Product name:N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
CAS No:921999-00-0
MF:C19H19FN2O3
MW:342.364168405533
CID:5914622
PubChem ID:40946982

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024633739
    • N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
    • 921999-00-0
    • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
    • F2266-0102
    • Acetamide, N-(1-ethyl-1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-2-(2-fluorophenoxy)-
    • Inchi: 1S/C19H19FN2O3/c1-2-22-16-9-8-14(11-13(16)7-10-19(22)24)21-18(23)12-25-17-6-4-3-5-15(17)20/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,21,23)
    • InChI Key: LPEHVRAYKNGXBF-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CCC(=O)N2CC)(=O)COC1=CC=CC=C1F

Computed Properties

  • Exact Mass: 342.13797063g/mol
  • Monoisotopic Mass: 342.13797063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Density: 1.281±0.06 g/cm3(Predicted)
  • Boiling Point: 649.8±55.0 °C(Predicted)
  • pka: 12.54±0.20(Predicted)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2266-0102-100mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
921999-00-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2266-0102-10μmol
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
921999-00-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2266-0102-15mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
921999-00-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2266-0102-40mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
921999-00-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2266-0102-25mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
921999-00-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2266-0102-75mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
921999-00-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2266-0102-30mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
921999-00-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2266-0102-2mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
921999-00-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2266-0102-20μmol
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
921999-00-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2266-0102-2μmol
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
921999-00-0 90%+
2μl
$57.0 2023-05-16

Additional information on N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide

Introduction to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide (CAS No. 921999-00-0)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide, identified by its CAS number 921999-00-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development.

The molecular structure of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide incorporates several key functional groups that contribute to its unique chemical and biological properties. The presence of a tetrahydroquinoline core is particularly noteworthy, as this scaffold is well-documented for its role in various pharmacological applications. Specifically, the tetrahydroquinoline moiety is known for its ability to interact with biological targets in a manner that can modulate cellular processes.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from tetrahydroquinoline derivatives. These compounds have shown potential in addressing a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The specific modification of the tetrahydroquinoline ring with an ethyl group and an oxo group enhances the compound's solubility and bioavailability, which are critical factors for its efficacy as a drug candidate.

The acetamide group at the other end of the molecule further contributes to its pharmacological profile. Acetamides are known to possess various biological activities, including anti-inflammatory and analgesic properties. When combined with the tetrahydroquinoline scaffold, the acetamide moiety in N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide potentially enhances its interaction with biological targets, thereby increasing its therapeutic potential.

The fluorophenoxyl group is another significant feature of this compound. Fluoro-substituted aromatic rings are frequently incorporated into drug molecules due to their ability to improve metabolic stability and binding affinity. In this context, the 2-fluorophenoxy group in N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide likely contributes to the compound's overall pharmacokinetic profile by enhancing its interaction with target enzymes and receptors.

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the tetrahydroquinoline core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the ethyl group and the oxo group onto the tetrahydroquinoline ring. The introduction of the acetamide and fluorophenoxyl groups follows these initial steps and requires careful optimization to ensure high yield and purity.

In terms of biological activity, N-(1-ethyl-2-o x o -1 , 2 , 3 , 4 - tetr a hydro quin o lin -6 - yl strong >)-< strong > 2 -( 2 - f luoro pheno xy ) ace tam ide strong > has shown promise in preclinical studies as a potential therapeutic agent. Research indicates that this compound may interact with various biological targets involved in disease pathways such as cancer cell proliferation and inflammation. The specific mechanism of action remains an area of active investigation but preliminary data suggest that it may exert its effects through modulation of signaling pathways critical for disease progression.

The fluorine atom in the 2-fluorophenoxy group is particularly important for its biological activity. Fluorine substitution can significantly alter the electronic properties of a molecule, leading to changes in its binding affinity and metabolic stability. In this case, the fluorine atom likely enhances the compound's interaction with target proteins by increasing hydrophobic interactions or by influencing electronic distributions around the binding site.

Ethical considerations are paramount in pharmaceutical research and development. The synthesis and testing of N-(1 - eth yl - 2 - ox o - 1 , 2 , 3 , 4 - tetr a hy dro quin o lin -6 - yl strong >)-< strong > 2 -( 2 - f luoro pheno xy ) ace tam ide strong > adhere strictly to regulatory guidelines designed to ensure safety and efficacy. All synthetic processes are conducted under controlled conditions to minimize environmental impact and ensure worker safety. Additionally, all preclinical studies are performed with oversight from institutional review boards to protect animal welfare and human subjects.

The future direction of research on N-(1 - eth yl - 2 - ox o - 1 , 2 , 3 , 4 - tetr a hy dro quin o lin -6 - yl strong >)-< strong > 2 -( 2 - f luoro pheno xy ) ace tam ide strong > includes further exploration of its pharmacological profile in vitro and in vivo. Investigating its potential as a lead compound for drug development will involve detailed studies on its mechanism of action,pharmacokinetics,and safety profile。Collaborative efforts between academic researchers,pharmaceutical companies,and regulatory agencies will be essential in advancing this compound toward clinical application.

The broader significance of this research lies in its contribution to the development of novel therapeutic agents for human health。Compounds like N-(tetrahydroquinolinyl strong >)-< strong > (fluorophenoxymethyl)acetamide strong > represent an important step toward addressing unmet medical needs through innovative chemical biology approaches。By understanding their structure-function relationships,scientists can design more effective drugs that target specific disease pathways with greater precision。

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